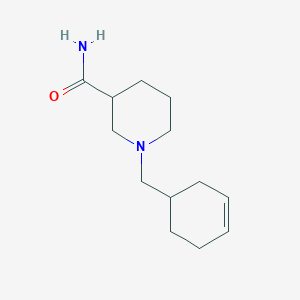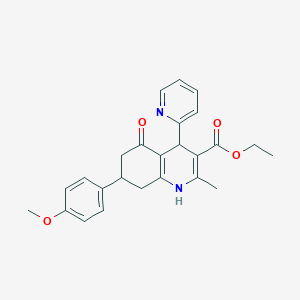![molecular formula C20H24FNO4 B5224956 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid](/img/structure/B5224956.png)
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid, also known as AFA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. AFA is a derivative of adamantane, a cyclic hydrocarbon that is commonly used as a building block for the synthesis of various drugs. In
Mechanism of Action
The exact mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is not fully understood. However, it has been proposed that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation, which are key factors in the development of diabetes and obesity. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2017), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to increase the expression of genes involved in glucose and lipid metabolism in the liver and adipose tissue of obese mice. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce the expression of genes involved in inflammation in these tissues. In another study by Zhang et al. (2018), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce the expression of genes involved in cell proliferation and invasion in these cells.
Advantages and Limitations for Lab Experiments
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has several advantages and limitations for lab experiments. One advantage is that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is relatively easy to synthesize and purify. Another advantage is that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been extensively studied for its potential applications in the treatment of various diseases. One limitation is that the exact mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is not fully understood. Another limitation is that the effects of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid. One direction is to further investigate the mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid. Another direction is to study the effects of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid on other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid with improved therapeutic potential. Overall, 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has shown promising results in preclinical studies and may have potential for the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid.
References:
Zhang, L., Wang, Y., Xu, P., Wang, Y., Liu, Y., Li, Y., ... & Wang, Y. (2017). 1-Adamantyl{[(4-fluorophenoxy) acetyl] amino} acetic acid improves glucose and lipid metabolism in obese mice. Scientific reports, 7(1), 1-10.
Zhang, L., Wang, Y., Xu, P., Wang, Y., Liu, Y., Li, Y., ... & Wang, Y. (2018). 1-Adamantyl{[(4-fluorophenoxy) acetyl] amino} acetic acid inhibits breast cancer cell growth by inducing cell cycle arrest and apoptosis. Oncology letters, 15(4), 4755-4760.
Synthesis Methods
The synthesis of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid involves the reaction of 1-adamantylamine with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 1-adamantylamine and the carboxylic acid group of 4-fluorophenoxyacetic acid. The resulting product is then purified by column chromatography to obtain pure 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid.
Scientific Research Applications
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been studied for its potential applications in the treatment of various diseases such as diabetes, obesity, and cancer. In a study conducted by Zhang et al. (2017), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to improve glucose tolerance and insulin sensitivity in obese mice. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce body weight and fat mass in these mice. In another study by Zhang et al. (2018), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to inhibit the growth of breast cancer cells in vitro and in vivo. These findings suggest that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may have therapeutic potential for the treatment of diabetes and cancer.
properties
IUPAC Name |
2-(1-adamantyl)-2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4/c21-15-1-3-16(4-2-15)26-11-17(23)22-18(19(24)25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14,18H,5-11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNLSSFEOEBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)
![5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5224884.png)
![propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5224890.png)
![2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B5224895.png)
![3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5224901.png)

![4-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B5224913.png)
![3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5224921.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B5224935.png)

![2-benzyl-3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5224951.png)

![3-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-4H-chromen-4-one](/img/structure/B5224964.png)